

# synthesis and characterization of 4-Hydroxy Trimethoprim-d9

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Compound of Interest		
Compound Name:	4-Hydroxy Trimethoprim-d9	
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An In-Depth Technical Guide to the Synthesis and Characterization of **4-Hydroxy Trimethoprim-d9** 

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Hydroxy Trimethoprim-d9**. This deuterated metabolite of the antibiotic Trimethoprim is a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Due to the absence of a publicly available, detailed experimental protocol for its synthesis, this document outlines a proposed synthetic route based on established chemical principles and available literature on related compounds.

# **Proposed Synthesis of 4-Hydroxy Trimethoprim-d9**

The proposed synthesis is a multi-step process commencing with the preparation of a deuterated methylating agent, which is then used to construct the deuterated trimethoxybenzyl moiety. This key intermediate is subsequently used to build the final pyrimidine structure.

# **Experimental Protocols**

Step 1: Synthesis of Iodomethane-d3

Deuterated methyl iodide (Iodomethane-d3) is a key reagent for introducing the trideuteriomethyl groups. It can be synthesized from deuterated methanol.



- Reaction: CD<sub>3</sub>OD + HI → CD<sub>3</sub>I + H<sub>2</sub>O
- Procedure: To a reaction flask, add 5 mL of deuterated methanol (Methanol-d4) and 5 mL of water. Add 50 mL of 55-58% hydriodic acid (containing ~1.5% hypophosphorous acid as a stabilizer). Stir the mixture and heat to 40°C for 2 hours, then increase the temperature to 50°C for an additional 2 hours. After cooling to room temperature, set up for distillation.
   Collect the fraction boiling between 40-45°C to yield lodomethane-d3 as a colorless liquid.[1]

## Step 2: Synthesis of 3,4,5-tris(trideuteriomethoxy)benzaldehyde

This step involves the exhaustive methylation of a suitable starting material, such as methyl gallate (methyl 3,4,5-trihydroxybenzoate), using the prepared lodomethane-d3.

- Reaction: Methyl 3,4,5-trihydroxybenzoate + 3 CD₃I → Methyl 3,4,5-tris(trideuteriomethoxy)benzoate
- Procedure:
  - To a suspension of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), add a solution of methyl gallate in DMF with vigorous stirring.
  - Add Iodomethane-d3 dropwise to the mixture at 20-25°C.
  - Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC or LC-MS).
  - Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether).
  - Dry the organic phase over an anhydrous salt (e.g., K<sub>2</sub>CO<sub>3</sub>) and evaporate the solvent to yield methyl 3,4,5-tris(trideuteriomethoxy)benzoate.
  - The resulting ester can then be reduced to the corresponding benzaldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

## Step 3: Synthesis of 4-Hydroxy Trimethoprim-d9



The final step involves the construction of the pyrimidine ring. A common route to Trimethoprim and its analogs involves the condensation of a benzaldehyde derivative with a suitable precursor, followed by cyclization with guanidine. One established method proceeds via an intermediate that is structurally analogous to 4-Hydroxy Trimethoprim.

- Reaction Scheme (adapted):
  - Condensation of 3,4,5-tris(trideuteriomethoxy)benzaldehyde with ethyl cyanoacetate.
  - Reduction of the resulting ylidene derivative.
  - Formylation and cyclization with guanidine to yield 2-amino-4-hydroxy-5-(3,4,5-tris(trideuteriomethoxy)benzyl)pyrimidine (4-Hydroxy Trimethoprim-d9).[2]

#### Procedure:

- A Knoevenagel condensation of 3,4,5-tris(trideuteriomethoxy)benzaldehyde with ethyl cyanoacetate is performed to give an ylidene derivative.
- The double bond in this product is reduced, for example, by catalytic hydrogenation (e.g., H<sub>2</sub> over Pd/C), to yield the corresponding 3,4,5-tris(trideuteriomethoxy)benzylcyanoacetic ester.[2]
- This ester is then subjected to a heterocyclization reaction with guanidine. This can be achieved by heating the ester with an ethanolic solution of guanidine (prepared from guanidine hydrochloride).[2][3] The reaction mixture is refluxed, and upon cooling, the crude product precipitates.
- Purification can be achieved by recrystallization or by dissolving the crude product in hot aqueous acetic acid and reprecipitating with concentrated ammonium hydroxide.[3]

# Characterization

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **4-Hydroxy Trimethoprim-d9**.

Table 1: Physicochemical and Spectrometric Data



Property	Value	Source
Chemical Formula	C14H9D9N4O4	-
Molecular Weight	315.37 g/mol	[4]
Exact Mass	315.18929578 Da	[4]
Appearance	Expected to be a solid	-
CAS Number	1794752-40-1	[4]

## Expected Analytical Characterization Results:

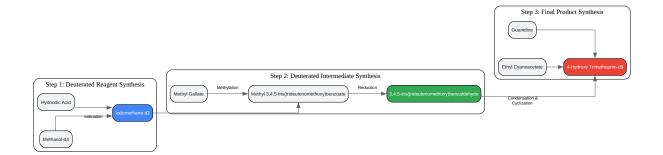
- ¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show the
  absence of signals corresponding to the methoxy protons (which would appear around 3.84.0 ppm in the non-deuterated compound) due to the deuterium substitution. Signals for the
  aromatic and pyrimidine protons should be present.
- ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all carbon atoms. The signals for the deuterated methoxy carbons will appear as multiplets due to C-D coupling.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the
  exact mass of the molecule, consistent with the incorporation of nine deuterium atoms.[4]
  The fragmentation pattern can also provide structural information.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound. A high purity (e.g., >98%) is typically required for use as an analytical standard.
- Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H, C=O, C=N, and C-O bonds. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm<sup>-1</sup>) compared to C-H stretching vibrations.

Reference standards for 4-Hydroxy Trimethoprim are available from commercial suppliers who can provide a comprehensive Certificate of Analysis (CoA) including data from these



techniques.[5]

# Visualizations Proposed Synthesis Workflow

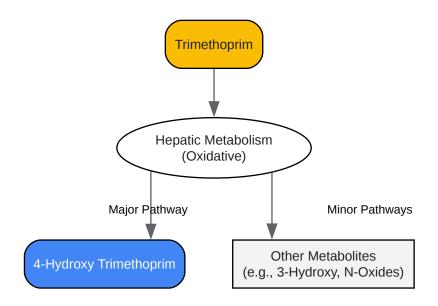


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Caption: Proposed multi-step synthesis workflow for 4-Hydroxy Trimethoprim-d9.

# **Metabolic Pathway of Trimethoprim**





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